N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzoxazole ring, a chlorinated phenyl group, and a dimethylphenoxy acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions. The chlorinated phenyl group is then introduced through a substitution reaction, followed by the attachment of the dimethylphenoxy acetamide moiety via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated phenyl group and dimethylphenoxy acetamide moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- **2-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride
- **N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Uniqueness
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-14-4-7-20-22(11-14)30-24(27-20)17-5-6-19(25)21(12-17)26-23(28)13-29-18-9-15(2)8-16(3)10-18/h4-12H,13H2,1-3H3,(H,26,28) |
InChI Key |
VTUBFQJAOMRRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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